REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCSCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCSCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCSCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCSCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3]C[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]SCCN.[CH2:15]([OH:19])[CH2:16][CH2:17][CH3:18].[CH2:20]([OH:24])[CH:21](C)[CH3:22]>>[CH:5]1([OH:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:20]([OH:24])[CH2:21][CH2:22][CH2:1][CH2:2][CH3:3].[C:15]1([O:19][CH2:21][CH2:20][OH:24])[CH:2]=[CH:1][CH:18]=[CH:17][CH:16]=1.[C:5]1([O:19][CH2:15][CH:16]([OH:24])[CH3:17])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCSCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |